
2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as CPOB, is a chemical compound that has been widely studied for its potential use in scientific research. CPOB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is thought to involve the modulation of GPCR signaling pathways. 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to selectively modulate certain GPCRs, leading to changes in downstream signaling pathways. This in turn can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have a range of biochemical and physiological effects. One study found that 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can modulate the activity of the dopamine D2 receptor, leading to changes in dopamine signaling pathways. Another study found that 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can modulate the activity of the adenosine A2A receptor, leading to changes in adenosine signaling pathways. These effects suggest that 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its selectivity for certain GPCRs, which makes it a valuable tool for investigating their function. However, one limitation is that the mechanism of action of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, which makes it difficult to interpret its effects on downstream signaling pathways. Additionally, 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is in the development of more selective modulators of GPCRs, which could lead to the development of more targeted therapies for a range of diseases. Another area of interest is in the study of the physiological effects of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which could provide insights into its potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which could lead to the development of more effective modulators of GPCR signaling pathways.
合成法
The synthesis of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-amino-5-phenyl-1,2,4-oxadiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to yield the final product, 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide.
科学的研究の応用
2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential use in a range of scientific research applications. One area of interest is in the study of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a key role in a range of physiological processes. 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to be a selective modulator of certain GPCRs, making it a valuable tool for investigating their function.
特性
IUPAC Name |
2-chloro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-18-12-5-4-11-17(18)20(26)23-16-10-6-9-15(13-16)21-24-19(25-27-21)14-7-2-1-3-8-14/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEQIOQJTHZDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)
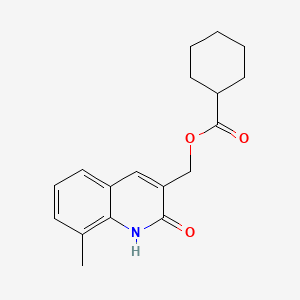
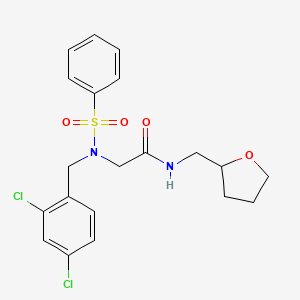
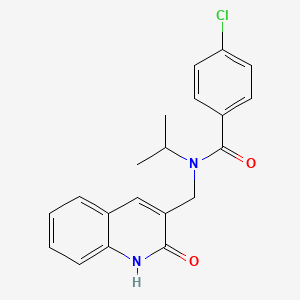
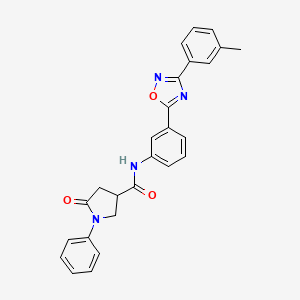


![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)
![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
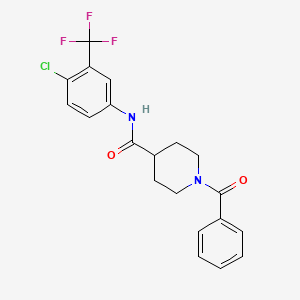
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7691349.png)
